molecular formula C14H19N9O B2941921 N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1334370-78-3

N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B2941921
CAS No.: 1334370-78-3
M. Wt: 329.368
InChI Key: WTZYMKIXESXLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. Key structural attributes include:

  • Position 7: A morpholino group (a six-membered saturated ring containing one nitrogen and one oxygen atom), enhancing hydrophilicity and metabolic stability.
  • Position 3: The triazole ring fused to the pyrimidine, contributing to aromatic stacking interactions.

This compound’s design suggests targeting enzymes or receptors where the morpholino and imidazole-propyl groups modulate binding affinity and selectivity.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-7-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N9O/c1(4-22-5-3-15-10-22)2-16-14-17-12-11(19-21-20-12)13(18-14)23-6-8-24-9-7-23/h3,5,10H,1-2,4,6-9H2,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZYMKIXESXLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=NNN=C32)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the propyl chain, and subsequent reactions to incorporate the morpholino and triazolo groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions using alkyl halides or sulfonates.

Major Products Formed:

  • Oxidation typically results in the formation of corresponding oxo-compounds.

  • Reduction reactions yield reduced derivatives of the compound.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the triazolo[4,5-d]pyrimidine scaffold but differ in substituents, leading to distinct pharmacological and physicochemical properties.

Vipadenant (3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine)

  • Core Structure : Triazolo[4,5-d]pyrimidine.
  • Substituents: Position 5: Benzylamine with a 4-amino-3-methylphenyl group. Position 7: Furan-2-yl (a five-membered aromatic ether).
  • Pharmacology: Adenosine A₂A receptor antagonist, used in Parkinson’s disease research.
  • Key Differences: Morpholino vs. Furan: The morpholino group in the target compound increases hydrophilicity (clogP ~1.5 vs. Amine Substituent: The imidazole-propyl chain in the target compound may enhance basicity (pKa ~9–10) compared to vipadenant’s aromatic benzylamine (pKa ~7–8), affecting membrane permeability and target engagement.

3-(1H-Indazol-6-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

  • Core Structure : Triazolo[4,5-d]pyrimidine.
  • Substituents :
    • Position 3 : Indazol-6-yl (a bicyclic aromatic group).
    • Position 5 : Pyrazol-4-ylamine with a tetrahydro-2H-pyran-4-yl group.
  • Pharmacology : Undisclosed, but the indazole and pyran groups suggest kinase or protease inhibition.
  • Storage: Requires -20°C storage, indicating lower stability compared to the target compound’s likely room-temperature stability due to morpholino’s electron-donating effects.

7-(Benzyloxy)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

  • Core Structure : Triazolo[4,5-d]pyrimidine.
  • Substituents :
    • Position 5 : Primary amine.
    • Position 7 : Benzyloxy group.
  • Key Differences: Amine vs. Imidazole-Propyl: The lack of a bulky amine substituent at position 5 reduces steric hindrance, possibly favoring different binding modes. Benzyloxy vs. Morpholino: The benzyloxy group is lipophilic (clogP ~3.5), contrasting with the morpholino’s polarity.

Structure-Activity Relationship (SAR) Analysis

Position Target Compound Vipadenant 7-(Benzyloxy) Derivative
5 3-(1H-Imidazol-1-yl)propylamine 4-Amino-3-methylbenzylamine Primary amine
7 Morpholino Furan-2-yl Benzyloxy
3 Triazole Triazole Triazole
  • Position 5 : Bulky substituents (e.g., imidazole-propyl, benzylamine) correlate with receptor subtype selectivity.
  • Position 7: Electron-rich groups (morpholino, furan) enhance solubility and metabolic stability compared to lipophilic groups (benzyloxy).

Pharmacological and Physicochemical Properties

Property Target Compound Vipadenant 7-(Benzyloxy) Derivative
Molecular Weight ~420 g/mol 442.9 g/mol 256.3 g/mol
clogP ~1.5 ~3.2 ~3.5
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 8 7 6
  • Solubility: The target compound’s morpholino group likely improves water solubility (>50 µM) compared to vipadenant (~10 µM).

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS Number: 1334370-78-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

PropertyValue
Molecular FormulaC₁₄H₁₉N₉O
Molecular Weight329.36 g/mol
CAS Number1334370-78-3

The compound's structure suggests potential interactions with various biological targets. The presence of the imidazole and triazole rings indicates that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways. These interactions are crucial for its antiproliferative and antiviral activities.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to triazolo[4,5-d]pyrimidines. For instance:

  • Inhibition of Kinases : Compounds in this class have shown promise as inhibitors of Polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells. A structure–activity relationship (SAR) study indicated that modifications to the triazolo ring could enhance Plk1 inhibition, leading to increased antiproliferative effects in cancer cell lines .
  • Cytotoxicity : In vitro assays demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. IC₅₀ values for some pyrimidine derivatives were reported as low as 13.3 µM .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an antiviral agent:

  • Targeting Viral Enzymes : The structural properties suggest that it may inhibit viral enzymes such as reverse transcriptase or proteases, which are critical for viral replication. For example, modifications at specific positions on the triazolo ring have been shown to enhance activity against viral targets .

Case Studies

  • Study on Plk1 Inhibition : A recent study evaluated a series of triazolo[4,5-d]pyrimidine derivatives for their ability to inhibit Plk1. The most active compound displayed an IC₅₀ value of approximately 4.4 µM against Plk1 PBD, indicating strong potential for further development .
  • Antiviral Efficacy : In a comparative analysis of antiviral agents, a derivative similar to this compound showed enhanced activity against HIV reverse transcriptase with EC₅₀ values ranging from 130 to 263 µM depending on structural modifications .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the construction of the triazolo[4,5-d]pyrimidine core. For example, cyclocondensation reactions using morpholine and imidazole-containing alkylamines under reflux in aprotic solvents (e.g., acetonitrile or DMF) are common. Key steps include:
  • Core formation : Cyclization of pyrimidine precursors with triazole-forming agents (e.g., NaN₃ or NH₄OAc) under acidic conditions .
  • Side-chain functionalization : Alkylation of the imidazole moiety using 3-chloropropylamine derivatives in the presence of K₂CO₃ as a base .
  • Optimization : Adjust reaction time (12–24 hours) and temperature (80–100°C) to maximize yields (reported 48–78% in analogous syntheses) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Use a combination of:
  • ¹H NMR : Look for imidazole proton signals at δ 7.5–8.5 ppm and morpholine methylene protons (δ 3.6–3.8 ppm) .
  • ¹³C NMR : Triazole carbons appear at δ 140–160 ppm, while morpholine carbons resonate at δ 45–55 ppm .
  • IR spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
    Cross-validate with LC-MS for molecular ion peaks (e.g., [M+H]⁺) and HPLC for purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the morpholino and imidazolylpropyl groups in biological activity?

  • Methodological Answer :
  • Analog synthesis : Replace morpholine with piperidine or pyrrolidine and substitute the imidazole-propyl chain with shorter/longer alkyl spacers.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays (IC₅₀ measurements) and cellular viability assays (e.g., MTT).
  • Data analysis : Compare activity trends using computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Prior studies on pyrazolo-pyrimidines showed trifluoromethyl groups enhance target selectivity .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound across studies?

  • Methodological Answer :
  • Standardize assay conditions : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, kinase assays using ATP concentrations near Km values reduce variability .
  • Control for off-target effects : Include counter-screens against structurally related enzymes (e.g., PIM-1 vs. CDK2 kinases).
  • Meta-analysis : Cross-reference data with structural analogs (e.g., triazolo[4,5-d]pyrimidines with morpholine substitutions) to identify trends. Discrepancies may arise from differences in cell permeability or assay endpoints .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical models?

  • Methodological Answer :
  • Salt formation : Use HCl or mesylate salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
  • Formulation : Test lipid-based nanoemulsions or cyclodextrin complexes in pharmacokinetic studies (e.g., Cmax and AUC measurements in rodent models) .

Experimental Design Considerations

Q. What in vitro and in vivo models are best suited for evaluating this compound’s mechanism of action?

  • Methodological Answer :
  • In vitro : Use cancer cell lines (e.g., HeLa or MCF-7) with high expression of target kinases. Pair with siRNA knockdown to confirm target specificity .
  • In vivo : Employ xenograft models (e.g., nude mice with HT-29 tumors) and administer the compound intravenously (5–10 mg/kg) or orally (20–30 mg/kg) to assess efficacy and toxicity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (aim for 2–4), plasma protein binding, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Model ligand-receptor binding stability over 100 ns trajectories to prioritize analogs with lower free energy of binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.